What are the physical and chemical properties of 1,5-dimethyl-1H-indole-2-carbaldehyde?
What are the physical and chemical properties of 1,5-dimethyl-1H-indole-2-carbaldehyde?
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,5-dimethyl-1H-indole-2-carbaldehyde is a heterocyclic organic compound featuring a dimethylated indole scaffold with a carbaldehyde group at the 2-position. This molecule serves as a valuable intermediate in the synthesis of more complex chemical entities, particularly in the realms of pharmaceutical and agrochemical development. Its unique structural and electronic properties, conferred by the indole nucleus and the reactive aldehyde functionality, make it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its known physical and chemical properties, a general synthetic protocol, and explores its potential applications.
Physicochemical Properties
Precise experimental data for the physical properties of 1,5-dimethyl-1H-indole-2-carbaldehyde are not extensively reported in publicly available literature. However, based on information from chemical suppliers and comparative data from structurally similar indole-2-carbaldehydes, the following properties can be summarized.
Physical Properties
A summary of the known physical properties for 1,5-dimethyl-1H-indole-2-carbaldehyde is presented in Table 1. For comparative purposes, data for related indole-2-carbaldehyde derivatives are also included.
| Property | 1,5-dimethyl-1H-indole-2-carbaldehyde | 1-methyl-1H-indole-2-carbaldehyde | Indole-2-carbaldehyde |
| Molecular Formula | C₁₁H₁₁NO[1] | C₁₀H₉NO | C₉H₇NO[2] |
| Molecular Weight | 173.2 g/mol [1] | 159.18 g/mol | 145.16 g/mol [2] |
| Appearance | Beige powder[1] | Colorless to pale yellow solid | White to brown powder/crystal |
| Melting Point | Data not available | 81-85 °C | 138-142 °C |
| Boiling Point | Data not available | Data not available | Data not available |
| Solubility | Data not available | Data not available | Soluble in Methanol |
Chemical Properties
1,5-dimethyl-1H-indole-2-carbaldehyde exhibits reactivity characteristic of both the indole nucleus and the aldehyde functional group.
-
Indole Nucleus: The indole ring system is electron-rich, making it susceptible to electrophilic substitution. The presence of two methyl groups, which are electron-donating, further enhances the electron density of the ring, potentially influencing its reactivity in various chemical transformations.
-
Aldehyde Group: The carbaldehyde group at the 2-position is a versatile functional handle for a wide range of chemical reactions, including:
-
Oxidation: Can be oxidized to the corresponding carboxylic acid.
-
Reduction: Can be reduced to the corresponding alcohol.
-
Nucleophilic Addition: Undergoes addition reactions with various nucleophiles.
-
Condensation Reactions: Can participate in condensation reactions to form larger, more complex molecules. This reactivity is particularly useful in the synthesis of pharmaceuticals and other bioactive compounds[1].
-
Synthesis and Experimental Protocols
The synthesis of 1,5-dimethyl-1H-indole-2-carbaldehyde can be achieved through the formylation of 1,5-dimethyl-1H-indole. A common and effective method for the formylation of electron-rich heterocycles like indoles is the Vilsmeier-Haack reaction .
General Experimental Protocol: Vilsmeier-Haack Formylation
This protocol describes a general procedure for the formylation of an indole substrate, which can be adapted for the synthesis of 1,5-dimethyl-1H-indole-2-carbaldehyde from 1,5-dimethyl-1H-indole.
Materials:
-
1,5-dimethyl-1H-indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Saturated sodium bicarbonate solution
-
Water
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. This exothermic reaction forms the Vilsmeier reagent. The temperature should be maintained below 10 °C during the addition.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Dissolve 1,5-dimethyl-1H-indole in a minimal amount of anhydrous DMF or DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to a temperature between 40-80 °C. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 1,5-dimethyl-1H-indole-2-carbaldehyde.
Chemical Reaction Workflow
The Vilsmeier-Haack reaction is a key synthetic transformation for obtaining indole-2-carbaldehydes. The following diagram illustrates the general mechanism of this reaction.
Caption: General mechanism of the Vilsmeier-Haack formylation of a substituted indole.
Applications in Research and Development
1,5-dimethyl-1H-indole-2-carbaldehyde is a valuable building block in several areas of chemical research and development:
-
Pharmaceutical Synthesis: The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. The aldehyde functionality of this compound allows for the straightforward introduction of various pharmacophores, making it a key intermediate in the synthesis of novel drug candidates.
-
Agrochemical Development: Similar to pharmaceuticals, many agrochemicals are based on heterocyclic scaffolds. This compound can be used to synthesize new pesticides and herbicides.
-
Materials Science: Indole derivatives have been investigated for their electronic and photophysical properties. 1,5-dimethyl-1H-indole-2-carbaldehyde could serve as a precursor for the synthesis of novel organic materials with applications in electronics and photonics.
Conclusion
1,5-dimethyl-1H-indole-2-carbaldehyde is a versatile synthetic intermediate with significant potential in various fields of chemical science. While specific physicochemical data for this compound remains limited, its chemical reactivity is well-understood based on the constituent functional groups. The Vilsmeier-Haack reaction provides a reliable method for its synthesis, opening avenues for the development of novel pharmaceuticals, agrochemicals, and materials. Further research into the specific properties and biological activities of this compound and its derivatives is warranted to fully explore its potential.
